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molecular formula C4H9ClO2 B148824 1-Chloro-3-methoxypropan-2-ol CAS No. 4151-97-7

1-Chloro-3-methoxypropan-2-ol

Cat. No. B148824
M. Wt: 124.56 g/mol
InChI Key: FOLYKNXDLNPWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05204086

Procedure details

To a suspension of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, prepared as in British Patent No. 1548594, (800 g, 1.07 mol) in propylene glycol (2.4 1) was added 16.5M sodium hydroxide (97.3 ml, 1.61 mol) and then the suspension was stirred at about 70° until the starting material was dissolved. Thereafter the solution was cooled to about 35° and 2-hydroxy-3-methoxypropyl chloride (199.8 g, 1.61 mol) was added. After about 16 h the reaction mixture was heated at about 50° for an additional 8 h. The reaction was quenched by adding hydrochloric acid and then the mixture evaporated in vacuo to dryness. The residue was suspended in methanol (2.3 1 and undissolved salts filtered off. The solution was diluted with water (575 ml) and treated with sufficient amounts of AmberliteRIR-120 cation exchange resin and DowexR 1×4 anion exchange resin to remove inorganic salts. After filtration the solution was treated with charcoal and evaporated to dryness in vacuo. The residue was dissolved in 2 -propanol (3.2 1) by heating and then the solution evaporated to dryness in vacuo. The residue was dissolved in hot 2-propanol (3.2 1) and the solution cooled to -40° whereby the product crystallized. The product was collected on a filter. Yield: 718 g. The crystals (700 g) was dissolved in boiling 2-propanol (2,8 1) and refluxed for 2 days. After some hours crystals insoluble in hot 2-propanol started to crystallize. The mixture was filtered while hot. Yield: 490 g. The crystals were dissolved in water and the solution evaporated to dryness in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
199.8 g
Type
reactant
Reaction Step Two
Quantity
97.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:6]([I:29])=[C:7]([C:21]([NH:23][CH2:24][CH:25]([OH:28])[CH2:26][OH:27])=[O:22])[C:8]([I:20])=[C:9]([C:18]=1[I:19])[C:10]([NH:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16])=[O:11])(=[O:3])[CH3:2].[OH-].[Na+].[OH:32][CH:33]([CH2:36][O:37][CH3:38])[CH2:34]Cl>C(O)C(O)C>[OH:28][CH:25]([CH2:26][OH:27])[CH2:24][NH:23][C:21](=[O:22])[C:7]1[C:6]([I:29])=[C:5]([N:4]([CH2:34][CH:33]([OH:32])[CH2:36][O:37][CH3:38])[C:1](=[O:3])[CH3:2])[C:18]([I:19])=[C:9]([C:10]([NH:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16])=[O:11])[C:8]=1[I:20] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I
Step Two
Name
Quantity
199.8 g
Type
reactant
Smiles
OC(CCl)COC
Step Three
Name
Quantity
97.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)O)O

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred at about 70° until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter the solution was cooled to about 35°
TEMPERATURE
Type
TEMPERATURE
Details
After about 16 h the reaction mixture was heated at about 50° for an additional 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the mixture evaporated in vacuo to dryness
FILTRATION
Type
FILTRATION
Details
filtered off
ADDITION
Type
ADDITION
Details
The solution was diluted with water (575 ml)
ADDITION
Type
ADDITION
Details
treated with sufficient amounts of AmberliteRIR-120 cation exchange resin and DowexR 1×4 anion exchange resin
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
FILTRATION
Type
FILTRATION
Details
After filtration the solution
ADDITION
Type
ADDITION
Details
was treated with charcoal
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2 -propanol (3.2 1)
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
the solution evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot 2-propanol (3.2 1)
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to -40° whereby the product
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The product was collected on a filter
DISSOLUTION
Type
DISSOLUTION
Details
The crystals (700 g) was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 days
Duration
2 d
WAIT
Type
WAIT
Details
After some hours crystals insoluble in hot 2-propanol started
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
The mixture was filtered while hot
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in water
CUSTOM
Type
CUSTOM
Details
the solution evaporated to dryness in vacuo

Outcomes

Product
Name
Type
Smiles
OC(CNC(C1=C(C(C(=O)NCC(CO)O)=C(C(=C1I)N(C(C)=O)CC(COC)O)I)I)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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